molecular formula C8H3BrFNO3 B2733916 3-Bromo-5-fluoroisatoic anhydride CAS No. 1343359-94-3

3-Bromo-5-fluoroisatoic anhydride

Cat. No.: B2733916
CAS No.: 1343359-94-3
M. Wt: 260.018
InChI Key: YBUVMWGXKDHZOY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroisatoic anhydride is a chemical compound with the IUPAC name 8-bromo-6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione . It has a molecular weight of 260.02 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrFNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Chemoselective Functionalization and Synthesis
One notable application of compounds related to 3-Bromo-5-fluoroisatoic anhydride is in chemoselective functionalization. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine demonstrates the ability to selectively target different halogen groups for substitution reactions, which is crucial in the synthesis of complex molecules. Such methodologies allow for the precise modification of molecules, leading to the creation of compounds with desired properties for further study or potential therapeutic use (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Pharmacological Research and Drug Development
The pharmacological applications of fluorinated compounds, such as 5-fluorouracil, highlight the relevance of halogenated compounds in medical research. 5-Fluorouracil, for example, is extensively used in cancer treatment and has been a subject of numerous studies to understand its mechanisms of action and improve its efficacy and safety profile. Research on these compounds contributes to the development of new anticancer strategies and chemotherapeutic agents, demonstrating the potential for this compound to serve as a precursor or intermediate in drug synthesis and development (Pinedo & Peters, 1988).

Safety and Hazards

The safety information for 3-Bromo-5-fluoroisatoic anhydride indicates that it has several hazard statements: H302+H312+H332;H315;H319;H335 . This suggests that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

8-bromo-6-fluoro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO3/c9-5-2-3(10)1-4-6(5)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUVMWGXKDHZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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